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Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B372761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods for the

characterization of 5-Methoxypyrimidin-4-ol. Due to the limited availability of published

experimental data for this specific molecule, this document presents predicted spectroscopic

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). The provided experimental protocols

are standardized procedures applicable to the analysis of novel heterocyclic compounds.

Spectroscopic Data Summary
The anticipated spectroscopic data for 5-Methoxypyrimidin-4-ol are summarized in the tables

below. These values are estimated based on the analysis of structurally similar compounds and

theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Methoxypyrimidin-4-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.10 Singlet 1H H2

~7.65 Singlet 1H H6

~3.90 Singlet 3H -OCH₃

~11.5 (broad) Singlet 1H -OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methoxypyrimidin-4-ol

Chemical Shift (δ) ppm Assignment

~158.0 C4

~145.0 C2

~140.0 C6

~130.0 C5

~56.0 -OCH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for 5-Methoxypyrimidin-4-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Weak C-H stretch (methyl)

1650-1600 Strong C=N stretch

1600-1550 Strong C=C stretch

1250-1200 Strong C-O-C stretch (asymmetric)

1050-1000 Medium C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Methoxypyrimidin-4-ol

m/z Proposed Fragment Ion

126 [M]⁺ (Molecular Ion)

111 [M - CH₃]⁺

98 [M - CO]⁺

83 [M - HNCO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize 5-
Methoxypyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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Dissolve approximately 5-10 mg of the synthesized 5-Methoxypyrimidin-4-ol in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16

Relaxation Delay: 2.0 seconds

Acquisition Time: 4.0 seconds

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 seconds

Acquisition Time: 1.5 seconds

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent

peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid 5-Methoxypyrimidin-4-ol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing: The collected sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an

electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 5-Methoxypyrimidin-4-ol in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile

phase.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

Mass Range: m/z 50-500

Data Processing: The acquired mass spectrum should be analyzed to identify the molecular ion

peak ([M+H]⁺ or [M]⁺) and major fragment ions. The accurate mass measurement can be used

to confirm the elemental composition.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a newly synthesized compound like 5-Methoxypyrimidin-4-ol.
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To cite this document: BenchChem. [Characterization of 5-Methoxypyrimidin-4-ol: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372761#spectroscopic-data-for-5-methoxypyrimidin-
4-ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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